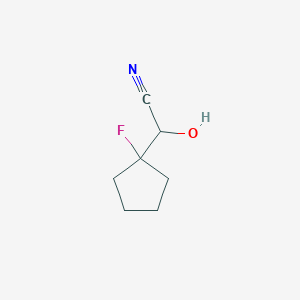

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

Übersicht

Beschreibung

The compound "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not directly mentioned in the provided papers. However, we can infer some general characteristics based on the related compounds discussed in the papers. For instance, hydroxyacetonitrile (HOCH2CN) is mentioned as a precursor for various molecules in astrophysical conditions and is involved in photochemistry reactions . Similarly, the study of 2-(1H-indol-3-yl)acetonitrile-based fluorophores indicates the potential for such compounds to be used in organic light-emitting diode (OLED) applications due to their optical and electrochemical properties .

Synthesis Analysis

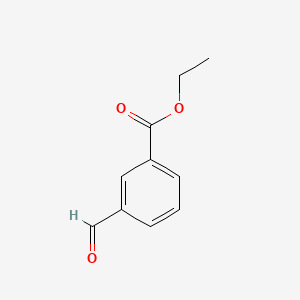

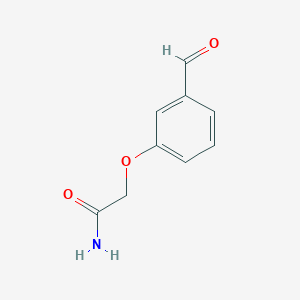

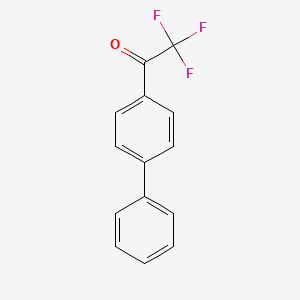

While the exact synthesis of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not detailed, we can draw parallels from the synthesis of related compounds. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved the reaction of phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of the compound , possibly involving a fluorinated cyclopentyl precursor and a nitrile group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray structure analysis, which reveals the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Although the exact structure of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not provided, it is likely to exhibit similar intermolecular interactions due to the presence of hydroxyl and nitrile functional groups.

Chemical Reactions Analysis

The photochemistry of hydroxyacetonitrile (HOCH2CN) has been studied, showing that it can lead to the formation of various photoproducts such as formylcyanide (CHOCN), ketenimine (CH2CNH), and cyanogen (NCCN) . This indicates that "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" could also undergo photochemical reactions, potentially leading to a variety of products depending on the specific conditions and the presence of other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-indol-3-yl)acetonitrile-based fluorophores have been explored, revealing their suitability for OLED applications due to their narrow band gap and charge injection ability . While the properties of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" are not explicitly discussed, it can be hypothesized that the compound may exhibit similar properties such as a narrow band gap and relevant electrochemical characteristics, making it of interest for electronic applications.

Wissenschaftliche Forschungsanwendungen

Fluorinated Nucleoside Analogues

Fluorine substitution in nucleoside analogues, such as the incorporation of fluorine into cytidine nucleotides, has been shown to markedly alter antiviral and toxicity patterns. This substitution can enhance the overall efficiency of nucleotide incorporation during DNA- and RNA-directed synthesis, potentially explaining the potency of certain nucleosides against HIV-1 (Ray et al., 2003).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods that are mild, environmentally friendly, and efficient is of broad interest. Recent progress has been made in the fluoroalkylation reactions conducted in water or in the presence of water, indicating a new prospect for green chemistry. These methods facilitate the incorporation of fluorinated or fluoroalkylated groups into target molecules, highlighting the significance of fluorine in enhancing the properties of molecules (Hai‐Xia Song et al., 2018).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are key components in the treatment of various cancers. The incorporation of fluorine into pyrimidines has led to the development of compounds with significant antitumor activity. These compounds can interfere with nucleic acid synthesis in cancer cells, showcasing the therapeutic applications of fluorine in medicinal chemistry (W. Gmeiner, 2020).

Polytetrafluoroethylene (PTFE)

PTFE is a high molecular weight polymer with unique properties, such as chemical inertness and thermal stability, derived from its fluorinated structure. This material is used in a wide range of applications, from electrical insulation to medical devices, highlighting the versatility of fluorinated compounds (G. Puts et al., 2019).

Eigenschaften

IUPAC Name |

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKKEJGFVYHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508240 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile | |

CAS RN |

79205-55-3 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

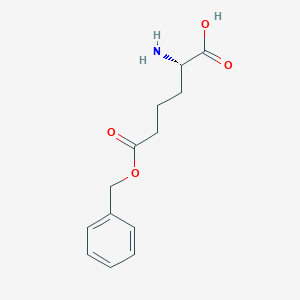

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)